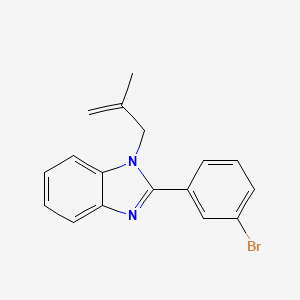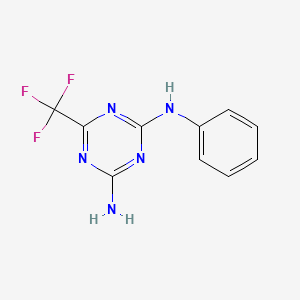![molecular formula C15H16N2O2S B5762883 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, also known as CTB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CTB is a small molecule that is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its ability to bind to gangliosides, which are complex molecules found on the surface of neurons. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a high affinity for specific types of gangliosides, which allows it to selectively label neurons in the brain. Once N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide binds to gangliosides, it is internalized by the neuron and transported along the axon to the cell body. This process allows researchers to trace the connections between different neurons in the brain.
Biochemical and Physiological Effects:
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various biochemical and physiological effects. In addition to its ability to label neurons in the brain, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to have anti-inflammatory properties. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have antioxidant properties, which can help protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its ability to selectively label neurons in the brain. This allows researchers to study the connections between different brain regions and gain a better understanding of brain function. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively small molecule, which allows it to penetrate the blood-brain barrier and label neurons in the brain. However, there are also limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments. One limitation is that N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is not a specific marker for neurons, as it can also label other cell types such as glial cells. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a relatively short half-life in vivo, which can limit its use in long-term experiments.
未来方向
There are several future directions for research involving N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. One area of research is the development of new fluorescent tracers that are more specific and selective than N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. Additionally, researchers are interested in using N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in combination with other imaging techniques such as MRI and PET to gain a more comprehensive understanding of brain function.
Conclusion:
In conclusion, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, or N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, is a chemical compound that has various applications in scientific research. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is synthesized through a multi-step process and has been found to selectively label neurons in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has anti-inflammatory and antioxidant properties and has potential applications in the study of neurodegenerative diseases. While there are limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments, it remains a valuable tool for studying brain function and has several future directions for research.
合成方法
The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 4-(phenoxymethyl)-2-bromo-1,3-thiazole with cyclobutanecarboxylic acid. This reaction yields the intermediate product, which is then treated with triethylamine to produce the final product, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
科学研究应用
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various applications in scientific research. One of the most significant applications of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its use as a fluorescent tracer for neuronal pathways in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to selectively label neurons in specific regions of the brain, allowing researchers to study the connections between different brain regions. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been used as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(11-5-4-6-11)17-15-16-12(10-20-15)9-19-13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXMBFJVGALVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
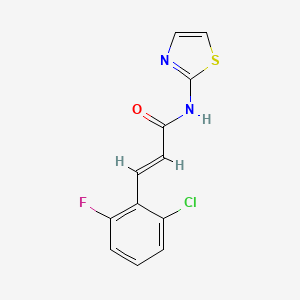
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
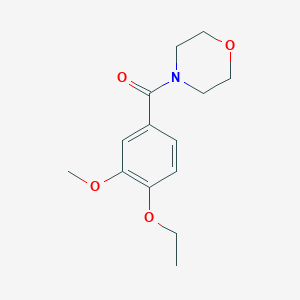
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
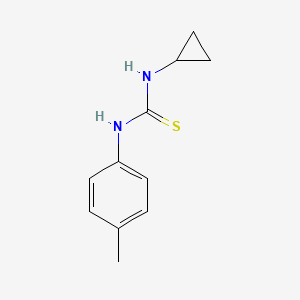
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
